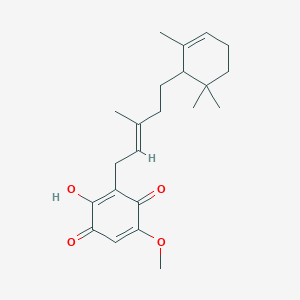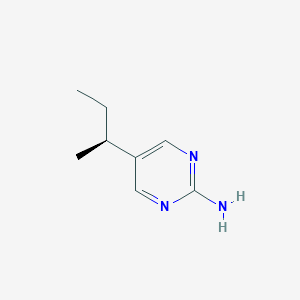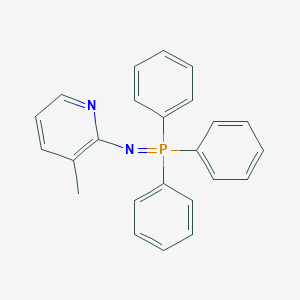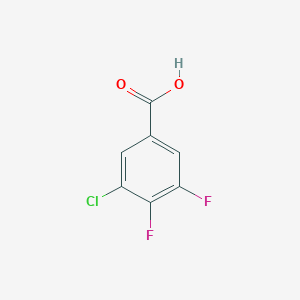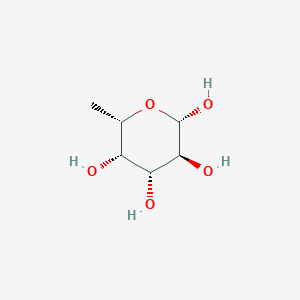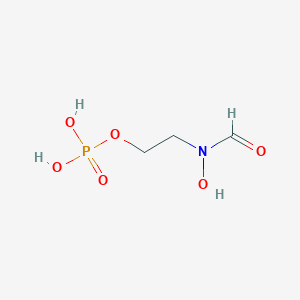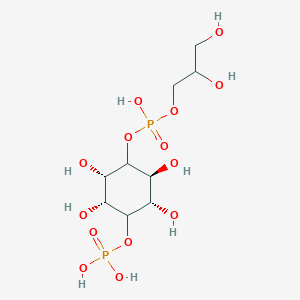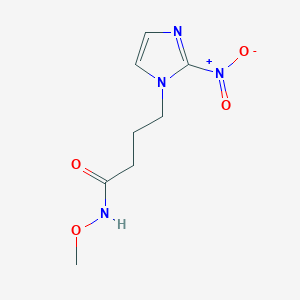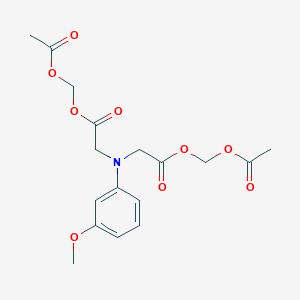
Anis-AM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anis-AM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorescent calcium indicator that has been used extensively in neuroscience research to study calcium signaling in cells. This compound has also been used in the field of biomedicine to study the mechanisms of various diseases.
Mecanismo De Acción
Anis-AM works by binding to calcium ions and emitting fluorescence when excited by light. The fluorescence emitted by this compound is proportional to the concentration of calcium ions in the cell. This property of this compound makes it an excellent tool for studying calcium signaling in cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular metabolism and physiology. It does not affect the viability of cells or alter their normal functions. This compound has been used in various cell types, including neurons, astrocytes, and endothelial cells, with no adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Anis-AM has several advantages over other calcium indicators. It has a high signal-to-noise ratio, low photobleaching, and low toxicity. This compound is also membrane-permeable, allowing it to enter cells easily. However, this compound has limitations in terms of its sensitivity to calcium ions. It has a lower affinity for calcium ions than other indicators, making it less suitable for detecting low concentrations of calcium ions.
Direcciones Futuras
For Anis-AM research include the development of new this compound derivatives with increased sensitivity to calcium ions. This compound can also be used in combination with other calcium indicators to study calcium signaling in cells more comprehensively. Additionally, this compound can be used to study the mechanisms of other diseases beyond those currently being investigated. There is also potential for the use of this compound in drug discovery and development.
Conclusion:
In conclusion, this compound is a valuable tool for studying calcium signaling in cells. Its unique properties make it an excellent choice for neuroscience research and biomedicine. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has minimal effects on cellular metabolism and physiology and has several advantages over other calcium indicators. Despite its limitations, this compound has significant potential for future research in various fields.
Métodos De Síntesis
The synthesis of Anis-AM involves the reaction of Anisaldehyde with acetoxymethyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Anis-AM has been extensively used in neuroscience research to study calcium signaling in cells. It has been used to investigate the mechanisms of synaptic plasticity, neuronal excitability, and neurotransmitter release. This compound has also been used in the field of biomedicine to study various diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
| 132880-13-8 | |
Fórmula molecular |
C17H21NO9 |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
acetyloxymethyl 2-(N-[2-(acetyloxymethoxy)-2-oxoethyl]-3-methoxyanilino)acetate |
InChI |
InChI=1S/C17H21NO9/c1-12(19)24-10-26-16(21)8-18(9-17(22)27-11-25-13(2)20)14-5-4-6-15(7-14)23-3/h4-7H,8-11H2,1-3H3 |
Clave InChI |
NKGSOVVMDLCSMV-UHFFFAOYSA-N |
SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC(=CC=C1)OC |
SMILES canónico |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC(=CC=C1)OC |
| 132880-13-8 | |
Sinónimos |
3-methoxybenzylamine diacetate acetoxymethyl ester ANIS-AM anisidine diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


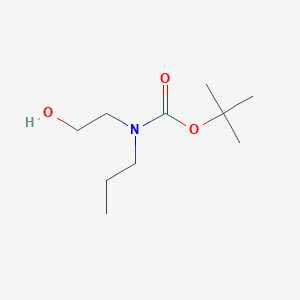
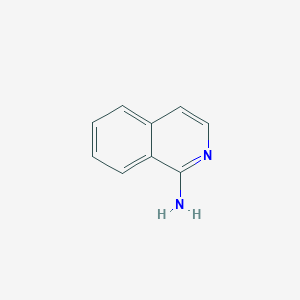
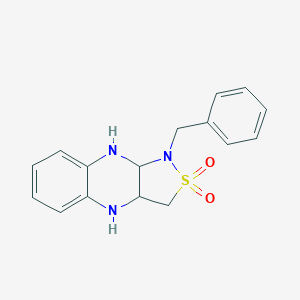
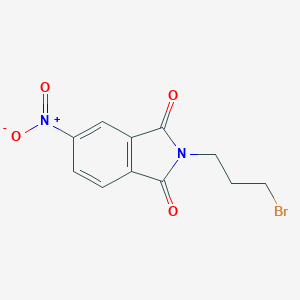
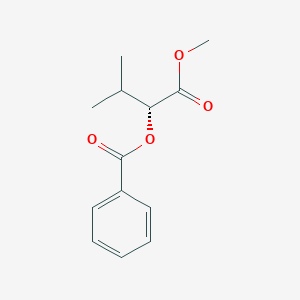
![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)
